2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
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Overview
Description
2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[310]hexane-3-carbonitrile is a complex organic compound that features an adamantane core, a bicyclic hexane ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the alkylation of adamantane with decane, leading to the formation of unsaturated products . The adamantane derivative is then subjected to further reactions to introduce the amino and carbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave irradiation, grindstone technology, and reflux are often employed to facilitate the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen gas. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.
Scientific Research Applications
2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other adamantane derivatives and bicyclic hexane compounds. Examples include:
- 1,3-Dehydroadamantane
- 2-(2-Butene)-adamantane
- 1,4-Di-(adamantyl)-butene-2
Uniqueness
What sets 2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile apart is its unique combination of an adamantane core with a bicyclic hexane ring and a nitrile group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H23N3O2 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-[2-amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H23N3O2/c19-8-13-3-10-4-14(10)21(13)17(23)16(20)18-5-9-1-11(6-18)15(22)12(2-9)7-18/h9-14,16H,1-7,20H2 |
InChI Key |
NTCXLTRMAHTPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)C(C(=O)N4C(CC5C4C5)C#N)N |
Origin of Product |
United States |
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